
1,3,5-Trichloro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloro-2-(trifluoromethyl)benzene is a chemical compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves several steps. In one study, triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . Another study reported the synthesis of new energetic fully-substituted polynitrobenzene derivatives via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis
The molecular structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is derived from benzene, with three chlorine atoms and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis
1,3,5-Trichloro-2-(trifluoromethyl)benzene can undergo various chemical reactions. For instance, it has been used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Another study reported its reaction with methyl lithium .Physical And Chemical Properties Analysis
1,3,5-Trichloro-2-(trifluoromethyl)benzene is a liquid at room temperature. It has a boiling point of 120 °C/750 mmHg and a density of 1.514 g/mL at 25 °C .Applications De Recherche Scientifique
Surface Covalent Organic Frameworks
The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride can lead to the formation of a novel covalent organic framework (COF) on an Au(111) surface. This process involves polyester condensation and creates hexagonal cavities of approximately 2 nm size, as characterized by STM and XPS techniques (Marele et al., 2012).
Catalyst for Synthesis of Organic Compounds
1,3,5-Tris(hydrogensulfato) benzene, prepared through a reaction involving phloroglucinol and chlorosulfonic acid, serves as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages like excellent yields, simple procedure, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Structure Studies
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations. This research provides detailed insights into the geometric parameters of the compound, contributing significantly to our understanding of its structural characteristics (Kolesnikova et al., 2014).
CO Source in Carbonylation Reactions
Benzene-1,3,5-triyl triformate (TFBen), synthesized from phloroglucinol, has been identified as a potent, efficient, and non-reacting CO source for use in carbonylation reactions. This discovery offers new avenues for synthetic applications in this area of chemistry (Jiang et al., 2016).
Spectroscopic and Structural Characterization
2,4,6-Tris(trifluoromethyl)phenyllithium, formed from the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium, has been characterized by single-crystal X-ray analysis and NMR methods. This study offers insights into the molecular structure and the stabilization mechanisms of the resulting compound (Stalke & Whitmire, 1990).
Propriétés
IUPAC Name |
1,3,5-trichloro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDENGASVDXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548395 |
Source


|
| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
CAS RN |
567-59-9 |
Source


|
| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

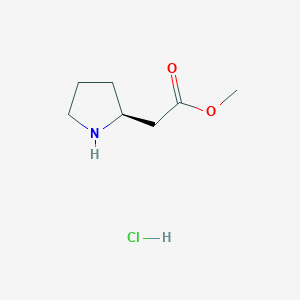
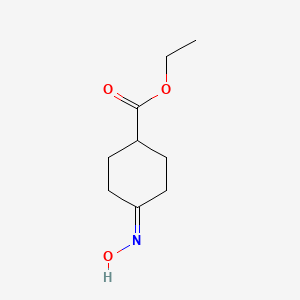

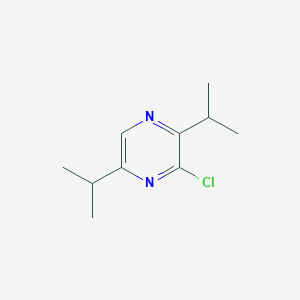
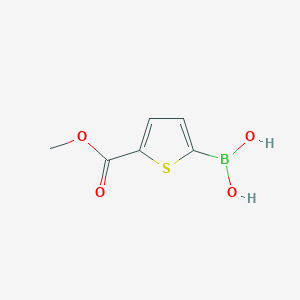
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
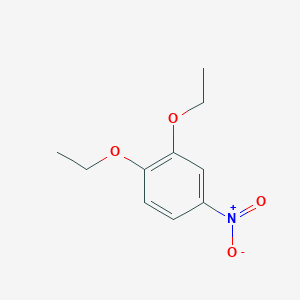
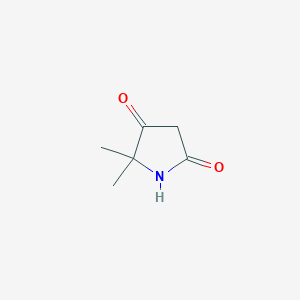
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
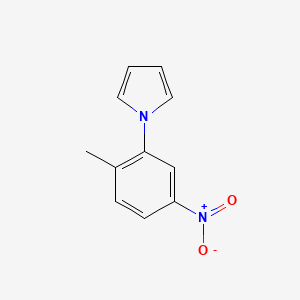
![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)

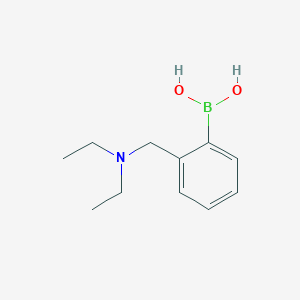
![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)